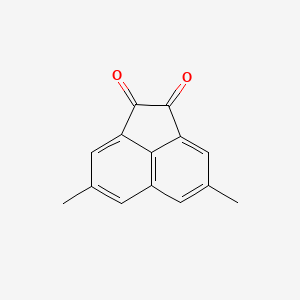
1,2-Acenaphthylenedione, 4,7-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Acenaphthylenedione, 4,7-dimethyl- is an organic compound with the molecular formula C14H8O2 It is a derivative of acenaphthylene, featuring two methyl groups at the 4 and 7 positions and two ketone groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
1,2-Acenaphthylenedione, 4,7-dimethyl- can be synthesized through several methods. One common approach involves the oxidation of 4,7-dimethylacenaphthene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,2-Acenaphthylenedione, 4,7-dimethyl- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1,2-Acenaphthylenedione, 4,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and nitric acid (HNO3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,2-Acenaphthylenedione, 4,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,2-Acenaphthylenedione, 4,7-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
1,2-Acenaphthylenedione: Lacks the methyl groups at the 4 and 7 positions, resulting in different chemical properties and reactivity.
4,5-Dimethyl-1,2-benzoquinone: Similar structure but with different substitution patterns, leading to distinct chemical behavior.
1,2-Naphthoquinone: A related compound with a naphthalene backbone, differing in its electronic and steric properties.
Uniqueness
1,2-Acenaphthylenedione, 4,7-dimethyl- is unique due to the presence of both methyl and ketone groups, which confer specific reactivity and potential applications. Its distinct structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
663617-04-7 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
4,7-dimethylacenaphthylene-1,2-dione |
InChI |
InChI=1S/C14H10O2/c1-7-3-9-4-8(2)6-11-12(9)10(5-7)13(15)14(11)16/h3-6H,1-2H3 |
InChI 键 |
CGRHTJADUXIJQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)C3=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
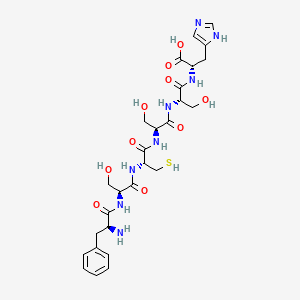

![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
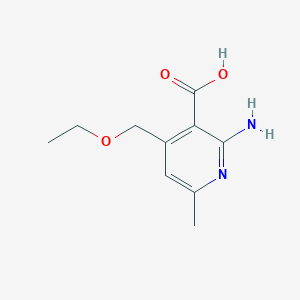

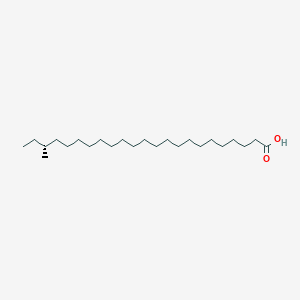
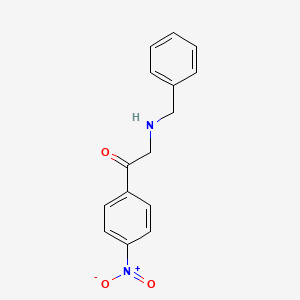
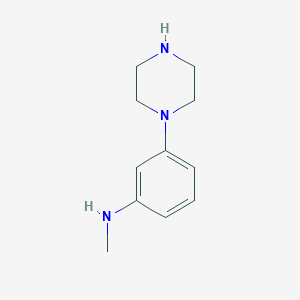
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)

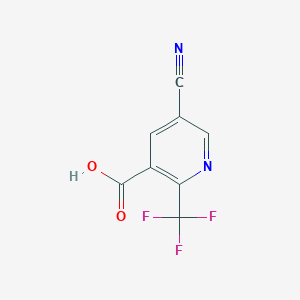
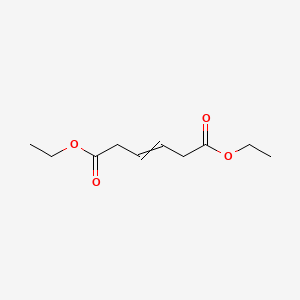
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
